REACTION_CXSMILES
|
[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2].O[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([B:21]([OH:23])[OH:22])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CCOC(C)=O>CN(C)C=O>[C:1]([C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][CH2:14][C:15]3[CH:20]=[CH:19][C:18]([B:21]([OH:23])[OH:22])=[CH:17][CH:16]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1)#[N:2] |f:2.3.4|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)O
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
cesium carbonate
|
Quantity
|
277 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 45-50 minutes before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WASH
|
Details
|
the organic phase was washed three times with DI H2O
|
Type
|
WASH
|
Details
|
washed three times with EtOAc
|
Type
|
WASH
|
Details
|
washed twice with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified on a silica column (90:10 EtOAc:methanol, dry loaded)
|
Reaction Time |
47.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1SC2=C(N1)C=CC(=C2)OCC2=CC=C(C=C2)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |